molecular formula C21H16N2O3 B296486 N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B296486
M. Wt: 344.4 g/mol
InChI Key: IHSCSFSJQHCZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as API-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized and characterized in 2003 by researchers at the University of Illinois at Chicago. Since then, numerous studies have investigated the mechanism of action, biochemical and physiological effects, and potential applications of API-1 in cancer research.

Mechanism of Action

N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide exerts its anti-cancer activity by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. In addition, N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to inhibit the activity of other oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). In addition, N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits the migration and invasion of cancer cells, which is critical for metastasis. Studies have also demonstrated that N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is its specificity for STAT3, which minimizes off-target effects. In addition, N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical development. However, one limitation of N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is its relatively low solubility in water, which can hinder its delivery and bioavailability in vivo.

Future Directions

Future research directions for N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide include further optimization of its chemical structure to improve its solubility and pharmacokinetic properties. In addition, studies are needed to investigate the efficacy of N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in cancer patients.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves a multi-step process that begins with the reaction of 3-acetylphenol and 2-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride, followed by acetylation with acetic anhydride to yield the final product, N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. Studies have demonstrated that N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits the activity of the transcription factor, signal transducer and activator of transcription 3 (STAT3), which is known to play a critical role in cancer cell survival, proliferation, and migration. By inhibiting STAT3 activity, N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth in animal models.

properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C21H16N2O3/c1-13(24)15-7-2-8-16(11-15)22-19(25)12-23-18-10-4-6-14-5-3-9-17(20(14)18)21(23)26/h2-11H,12H2,1H3,(H,22,25)

InChI Key

IHSCSFSJQHCZEP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.